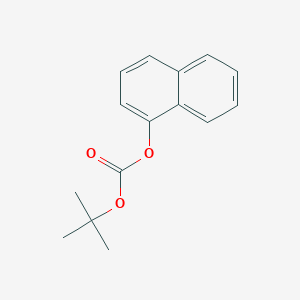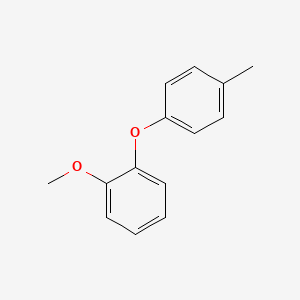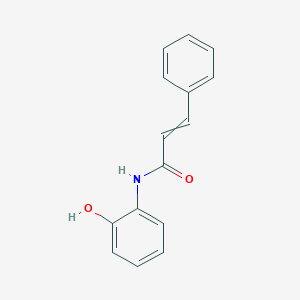![molecular formula C15H12S B14119527 5-(p-Tolyl)benzo[b]thiophene](/img/structure/B14119527.png)
5-(p-Tolyl)benzo[b]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(p-Tolyl)benzo[b]thiophene: is an aromatic organic compound that belongs to the class of benzo[b]thiophenes. These compounds are characterized by a fused ring structure consisting of a benzene ring fused to a thiophene ring. The presence of a p-tolyl group (a benzene ring with a methyl group at the para position) attached to the benzo[b]thiophene core makes this compound particularly interesting for various applications in chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(p-Tolyl)benzo[b]thiophene can be achieved through various methods. One common approach involves the aryne reaction with alkynyl sulfides. In this method, o-silylaryl triflates react with alkynyl sulfides in the presence of a base to form the benzo[b]thiophene core . The reaction conditions typically involve the use of a strong base such as potassium tert-butoxide and a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as column chromatography and recrystallization to obtain high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions: 5-(p-Tolyl)benzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzo[b]thiophene core. For example, halogenation using bromine or chlorination can occur under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, diethyl ether as a solvent.
Substitution: Bromine, chlorine, iron(III) chloride as a catalyst.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated benzo[b]thiophenes.
Aplicaciones Científicas De Investigación
Chemistry: 5-(p-Tolyl)benzo[b]thiophene is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, derivatives of benzo[b]thiophenes have shown potential as pharmaceutical agents. They exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Medicine: The compound and its derivatives are being investigated for their potential therapeutic applications. For example, some benzo[b]thiophene derivatives have been studied as selective estrogen receptor modulators (SERMs) and antifungal agents .
Industry: In the industrial sector, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties make it suitable for use in these advanced materials .
Mecanismo De Acción
The mechanism of action of 5-(p-Tolyl)benzo[b]thiophene and its derivatives involves interactions with specific molecular targets. For example, in pharmaceutical applications, the compound may bind to receptors or enzymes, modulating their activity. The molecular pathways involved can vary depending on the specific derivative and its intended use. In the case of SERMs, the compound may interact with estrogen receptors, influencing gene expression and cellular responses .
Comparación Con Compuestos Similares
Benzothiophene: A simpler structure without the p-tolyl group.
Dibenzothiophene: Contains two benzene rings fused to a thiophene ring.
Thianaphthene: Another name for benzothiophene.
Uniqueness: 5-(p-Tolyl)benzo[b]thiophene is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and physical properties. This structural modification can enhance its suitability for specific applications, such as in organic electronics and pharmaceuticals .
Propiedades
Fórmula molecular |
C15H12S |
|---|---|
Peso molecular |
224.32 g/mol |
Nombre IUPAC |
5-(4-methylphenyl)-1-benzothiophene |
InChI |
InChI=1S/C15H12S/c1-11-2-4-12(5-3-11)13-6-7-15-14(10-13)8-9-16-15/h2-10H,1H3 |
Clave InChI |
VFTKSPOPONSVRF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC3=C(C=C2)SC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B14119450.png)




![N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14119475.png)







